molecular formula C25H19F2N5O3 B2429768 N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1223785-19-0

N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No. B2429768
CAS RN: 1223785-19-0
M. Wt: 475.456
InChI Key:
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Description

N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19F2N5O3 and its molecular weight is 475.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Positive Inotropic Evaluation

A series of compounds similar to N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide were synthesized and evaluated for positive inotropic activity. This activity is measured by the stroke volume in isolated rabbit heart preparations. These compounds showed favorable activity compared to standard drugs like Milrinone. Notably, some derivatives like 2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide exhibited significant potency (Li et al., 2008).

Synthesis and Inotropic Evaluation

Another study focused on synthesizing and evaluating the inotropic effects of similar compounds. The research aimed to identify potent positive inotropic agents for potential therapeutic applications. Several derivatives displayed promising activity, with some increasing stroke volume effectively in in vitro studies (Jiang et al., 2010).

Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the queried compound, were synthesized with structural requirements for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer research (Reddy et al., 2015).

Antihistaminic Activity

Some derivatives of 1,2,4-triazolo[4,3-a]quinoline were synthesized and screened for H1-antihistaminic activity. These compounds were evaluated for their effectiveness in protecting against histamine-induced bronchoconstriction, with certain derivatives showing potency comparable to chlorpheniramine maleate, a reference drug (Alagarsamy et al., 2007).

Antimicrobial Activity

N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, structurally related to the compound , were synthesized and investigated for antimicrobial activity. They showed promising results against various bacterial and fungal species, indicating potential applications in antimicrobial therapies (Antypenko et al., 2017).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N5O3/c1-15-6-8-16(9-7-15)13-30-23(34)18-4-2-3-5-21(18)32-24(30)29-31(25(32)35)14-22(33)28-20-12-17(26)10-11-19(20)27/h2-12H,13-14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJLPNADZSVSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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